2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide

KCNT1 SLACK potassium channel epilepsy of infancy with migrating focal seizures

This is the validated reference standard VU0545326, a specific SLACK (KCNT1) inhibitor with a confirmed IC₅₀ of 1.4 µM against WT channels. Its potency depends on its exact 4-chloro/2-fluoro substitution pattern, as analogs without the 4-chloro group are inactive. For reliable electrophysiology studies, source this precise chemotype to ensure target engagement, using the 4-chloro-deleted analog as a negative control. Ideal as a CNS-penetrant lead for KCNT1-related epilepsy research.

Molecular Formula C20H17ClFN3O3
Molecular Weight 401.82
CAS No. 1421462-02-3
Cat. No. B2595439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide
CAS1421462-02-3
Molecular FormulaC20H17ClFN3O3
Molecular Weight401.82
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H17ClFN3O3/c1-20(2,28-15-9-7-13(21)8-10-15)18(26)25-14-11-23-19(24-12-14)27-17-6-4-3-5-16(17)22/h3-12H,1-2H3,(H,25,26)
InChIKeyISSPRGCBGDRQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide (1421462-02-3): Core Pharmacological Profile and Supplier Evaluation Guide


2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide (CAS 1421462-02-3), also referenced by its PubChem CID 71799794 and the alias VU0545326, is a synthetic small-molecule belonging to the 2-aryloxy-N-(pyrimidin-5-yl)acetamide class. Its primary documented biological activity is as an inhibitor of the sodium-activated potassium channel SLACK (KCNT1), with the most authoritative characterization to date being a 2024 structure-activity relationship (SAR) study published in *Molecules* that established its functional potency, physicochemical properties, and critical pharmacophoric features relative to a panel of closely related analogs [1]. The compound bears a 4-chlorophenoxy group on the western side and a 2-fluorophenoxy on the eastern pyrimidine ring, a substitution pattern demonstrated to be essential for SLACK inhibition [2]. Due to the highly specific nature of its disclosed bioactivity data, procurement decisions must be grounded in the direct quantitative comparisons available from this sole comprehensive public study, rather than generic class-level assumptions.

Why Off-the-Shelf Substitution Fails for 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide in SLACK-Focused Programs


Generic substitution among 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives is not supported by the available SAR data, as even single-atom modifications to the halogen substitution pattern profoundly alter SLACK inhibitory potency [1]. The 4-chloro group on the western phenoxy ring is essential for SLACK inhibition, with its deletion (analog 44) resulting in minimal activity even at 30 µM [2]. Similarly, while the 2-fluoro on the eastern ring contributes to overall potency, replacement with alternative substituents produces IC₅₀ values that differ up to 3-fold from the target compound, making cross-compound interpolation unreliable without re-validation [3]. Procurement of closely related analogs without confirmation of their specific functional activity in the same automated patch clamp (APC) assay therefore carries the risk of acquiring an inactive or substantially less potent mimic.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide (1421462-02-3) Against Closest Analogs


WT SLACK Inhibitory Potency: Target Compound vs. 4-Chloro-Deletion Analog (44)

The 4-chloro substituent on the western phenoxy ring of the target compound is indispensable for SLACK inhibition. The target compound (hit 10, VU0545326) exhibits an IC₅₀ of 1.4 µM against WT SLACK in a CHO-K1 stable cell automated patch clamp (APC) assay [1]. In contrast, analog 44, which lacks the 4-chloro group entirely, exhibited only weak inhibitory activity and no IC₅₀ could be determined up to the highest tested concentration of 30 µM [2]. This defines the 4-chloro moiety as a critical pharmacophoric element and a key procurement specification.

KCNT1 SLACK potassium channel epilepsy of infancy with migrating focal seizures

Contribution of 2-Fluoro Substituent: Target Compound vs. De-Fluoro Analog (15)

The 2-fluoro substituent on the eastern phenoxy ring provides a measurable but moderate contribution to SLACK inhibitory potency. Removal of the 2-fluoro group in analog 15 resulted in only a slight reduction in activity relative to the target compound [1]. While the exact IC₅₀ of analog 15 was not separately reported in the publicly viewable summary text, the SAR analysis explicitly states that deletion of the 2-fluoro produced only a small potency decrease, whereas the 4-chloro deletion resulted in complete loss of activity [2]. This establishes the 2-fluoro group as a secondary pharmacophoric element whose presence distinguishes the target compound from non-fluorinated analogs.

SLACK inhibitor SAR fluoro pharmacophore potassium channel modulator

Comparative Potency: Target Compound vs. 2-Methyl Western Analog (50)

Replacing the 4-chloro group on the western ring with a 2-methyl substituent substantially reduces SLACK inhibition. Analog 50, which bears a 2-methyl group in place of the 4-chloro, was among only six western analogs with sufficient potency to allow IC₅₀ determination, yet it was approximately 2-fold less potent than the target compound [1]. This quantitative comparison demonstrates that the 4-chloro substitution is superior to alkyl alternatives within this scaffold, and that a 2-fold potency penalty is the minimum expected when deviating from the target compound's substitution pattern in the western region.

SLACK inhibitor optimization halogen vs. alkyl SAR potency comparison

Physicochemical Profile Supporting CNS Target Engagement: BBB Permeability Potential vs. Class Baseline

The target compound exhibits a physicochemical profile that meets established criteria for CNS drug-likeness, which is essential for its intended application against centrally expressed SLACK channels. Key computed properties include a BBB score of 4.0 (range 4–6 predictive of good oral absorption and CNS penetration), molecular weight of 401.8 Da, cLogP of 4.3, topological polar surface area (TPSA) of 73.3 Ų, and 6 rotatable bonds [1]. These values collectively comply with Lipinski's and CNS-specific guidelines as cited by the authors [2]. While not a direct comparator against a specific analog within the same study, the SAR campaign highlighted that many analogs with alternative western-ring substituents possessed undesirable bulk or polarity that compromised their potency, implying that the target compound occupies a favorable intersection of permeability and target engagement within the series [3].

blood-brain barrier permeability CNS drug-like properties SLACK inhibitor distribution

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide (1421462-02-3) Based on Current Evidence


Chemical Tool for SLACK (KCNT1) Gain-of-Function Target Engagement Studies

The target compound (VU0545326) serves as a validated chemical probe for studying SLACK potassium channel inhibition in cellular models of KCNT1 gain-of-function disorders. With a quantified IC₅₀ of 1.4 µM against WT SLACK in CHO-K1 cells, it provides a defined benchmark concentration for target engagement experiments [1]. Its essential 4-chloro pharmacophore ensures that only this specific substitution pattern delivers measurable SLACK inhibition, as deletion analogs are inactive at up to 30 µM [2]. Researchers should use the compound at concentrations around 1–5 µM for maximal target engagement while confirming that analogs lacking the 4-chloro group serve as negative controls.

SAR Reference Standard for 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Scaffold Optimization

As the hit compound (10) anchoring the published 2024 SAR campaign, this compound is the essential reference standard for any further medicinal chemistry exploration of this scaffold [1]. The comprehensive SAR data available for eastern-ring (Table 1) and western-ring (Table 2) modifications allow new analogs to be directly benchmarked against the target compound's IC₅₀ of 1.4 µM, with clear quantitative reference points: 2,6-difluoro analog 40 achieves ~3-fold improvement, while 2-methyl analog 50 shows ~2-fold reduction [2]. Procurement of the target compound is mandatory for any laboratory that intends to generate additional analogs within this chemotype and wishes to calibrate their functional assay outputs against the published baseline.

CNS-Penetrant SLACK Inhibitor Lead for EIMFS Drug Discovery Programs

Given its favorable BBB score of 4.0 and compliance with CNS drug-likeness parameters (MW 401.8 Da, cLogP 4.3, TPSA 73.3 Ų), the target compound represents a rationally selected starting point for lead optimization programs targeting epilepsy of infancy with migrating focal seizures (EIMFS) [1]. The combination of confirmed WT SLACK potency and predicted CNS bioavailability distinguishes it from more polar or bulkier analogs within the series that failed to achieve measurable IC₅₀ values [2]. Medicinal chemistry teams should acquire this compound as their reference lead and prioritize modifications that maintain or improve the BBB score while enhancing SLACK inhibitory potency.

Negative Control Design in KCNT1 Mutant Electrophysiology Experiments

The SAR data unequivocally establish that the 4-chloro western substituent is a pharmacophoric requirement for SLACK inhibition, with analog 44 (4-chloro deleted) completely inactive up to 30 µM [1]. This provides a clean experimental design strategy: the target compound (active, IC₅₀ = 1.4 µM) and analog 44 (inactive) can be procured and used as a matched pair to confirm that observed electrophysiological effects are specifically mediated through SLACK channel inhibition rather than off-target mechanisms. Procurement teams should source both compounds from the same synthetic batch or supplier to minimize confounding variables in parallel patch-clamp studies.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.